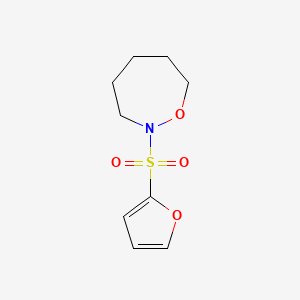![molecular formula C14H14F3N5OS B6772220 1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772220.png)
1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and a pyridazinyl moiety with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The cyclopentyl group is introduced through cyclization reactions, and the final urea linkage is formed via a condensation reaction with an isocyanate derivative. Common reagents include thionyl chloride, trifluoromethylpyridazine, and cyclopentylamine, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Solvent selection and purification methods, including crystallization and chromatography, are crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazole or pyridazine rings .
Scientific Research Applications
1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings facilitate interactions with active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazoles: Compounds with similar thiazole rings, such as 1,3-thiazol-2-yl derivatives.
Pyridazines: Compounds with pyridazine rings, like 6-(trifluoromethyl)pyridazine derivatives.
Uniqueness
1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is unique due to its combination of a thiazole ring, a cyclopentyl group, and a trifluoromethyl-substituted pyridazine. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c15-14(16,17)9-3-4-10(22-21-9)19-12(23)20-13(5-1-2-6-13)11-18-7-8-24-11/h3-4,7-8H,1-2,5-6H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMYSLLGEACAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=CS2)NC(=O)NC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane](/img/structure/B6772144.png)

![3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B6772153.png)
![2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane](/img/structure/B6772160.png)

![3-Methyl-4-[4-(1,3-oxazol-5-yl)benzoyl]-1,4-diazepan-2-one](/img/structure/B6772179.png)
![1-methyl-N-[6-(trifluoromethyl)pyridazin-3-yl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6772194.png)
![1-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772197.png)
![4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide](/img/structure/B6772205.png)
![2-thiophen-3-yl-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B6772210.png)
![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772216.png)
![N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide](/img/structure/B6772237.png)
![2,6-Bis(3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-7-yl)pyridine-3-carbonitrile](/img/structure/B6772241.png)

